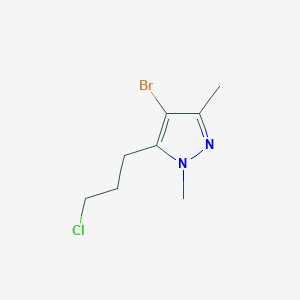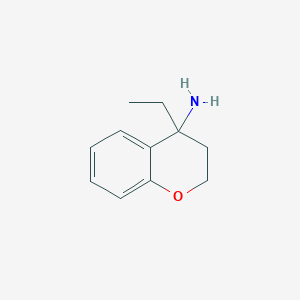![molecular formula C10H9FN2O2 B13182882 2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13182882.png)
2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid is a synthetic organic compound that belongs to the class of fluoropyridines This compound is characterized by the presence of a fluorine atom on the pyridine ring and a but-3-yn-2-ylamino group attached to the second position of the pyridine ring The carboxylic acid group is located at the fourth position of the pyridine ring
Vorbereitungsmethoden
The synthesis of 2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyridine and but-3-yn-2-amine.
Formation of Intermediate: The but-3-yn-2-amine is reacted with 3-fluoropyridine under specific conditions to form an intermediate compound.
Carboxylation: The intermediate is then subjected to carboxylation reactions to introduce the carboxylic acid group at the fourth position of the pyridine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of reaction conditions, use of catalysts, and scaling up the process to achieve higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Biology: Researchers use this compound to study biological pathways and molecular interactions due to its unique chemical structure.
Analytical Chemistry: The compound can serve as a standard or reference material in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Wirkmechanismus
The mechanism of action of 2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context. For example, in medicinal chemistry, the compound may inhibit or activate certain enzymes involved in disease pathways.
Vergleich Mit ähnlichen Verbindungen
2-[(But-3-yn-2-yl)amino]-3-fluoropyridine-4-carboxylic acid can be compared with other fluoropyridine derivatives, such as:
2-Amino-3-fluoropyridine-4-carboxylic acid: This compound lacks the but-3-yn-2-yl group, which may result in different chemical and biological properties.
2-[(But-3-yn-2-yl)amino]-4-fluoropyridine-3-carboxylic acid: The position of the fluorine and carboxylic acid groups is swapped, potentially leading to different reactivity and applications.
2-[(But-3-yn-2-yl)amino]-3-chloropyridine-4-carboxylic acid: The fluorine atom is replaced with chlorine, which may affect the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and but-3-yn-2-yl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H9FN2O2 |
|---|---|
Molekulargewicht |
208.19 g/mol |
IUPAC-Name |
2-(but-3-yn-2-ylamino)-3-fluoropyridine-4-carboxylic acid |
InChI |
InChI=1S/C10H9FN2O2/c1-3-6(2)13-9-8(11)7(10(14)15)4-5-12-9/h1,4-6H,2H3,(H,12,13)(H,14,15) |
InChI-Schlüssel |
IDOLIDSJLCPUBV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C#C)NC1=NC=CC(=C1F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Fluoro-1,2-dihydrospiro[indole-3,3'-oxolane]](/img/structure/B13182799.png)
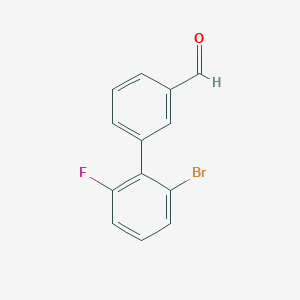
![8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)

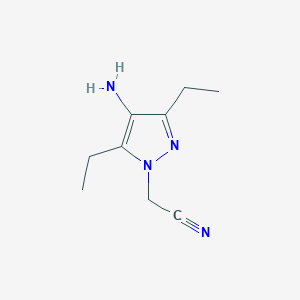
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13182842.png)


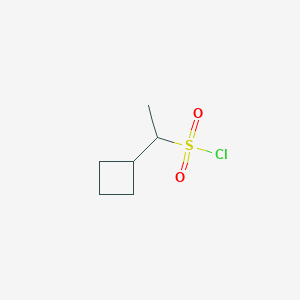

![N-[2-(Morpholin-4-yl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13182857.png)
![1-(Bromomethyl)-1-[2-(methylsulfanyl)ethyl]cyclopentane](/img/structure/B13182859.png)
